N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O/c1-10-8-16(23-17(26)12-7-6-11(19)9-13(12)20)25(24-10)18-21-14-4-2-3-5-15(14)22-18/h2-9H,1H3,(H,21,22)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTZHWMDGWWFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article discusses its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and has a molecular weight of 319.30 g/mol. The structural representation includes a benzimidazole moiety linked to a pyrazole ring and a difluorobenzamide group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.30 g/mol |
| LogP | 2.27 |
| Polar Surface Area | 48.83 Ų |
The primary mechanism of action for this compound involves the modulation of specific biological pathways:
1. Antimicrobial Activity:
Benzimidazole derivatives are known for their antimicrobial properties. This compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
2. Anticancer Activity:
Studies have indicated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit specific kinases involved in cancer proliferation has also been observed.
3. Immunomodulatory Effects:
Research has demonstrated that this compound can modulate immune responses by affecting T cell proliferation and cytokine production, potentially making it a candidate for therapeutic applications in autoimmune diseases.
Antimicrobial Activity
A study evaluated the effectiveness of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating strong antibacterial properties .
Anticancer Properties
In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in a concentration-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells when treated with this compound, confirming its potential as an anticancer agent .
Immunomodulatory Effects
A recent investigation into the immunomodulatory effects showed that treatment with this compound led to decreased proliferation of activated T cells. The study highlighted its role in altering intracellular pH levels, which affected T cell activation pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several derivatives reported in the evidence. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
*Estimated based on analogous compounds.
Key Observations :
- Benzimidazole vs.
- Fluorine Substitution: The 2,4-difluorobenzamide group in the target and compound 5k () introduces strong electron-withdrawing effects, increasing metabolic stability compared to monofluoro derivatives (e.g., ) .
- Steric Effects : Bulky substituents like tert-butyl (5k, ) or chlorophenyl () may reduce solubility but improve target selectivity .
Key Observations :
Preparation Methods
Synthesis of the Benzimidazole Core
The 1H-benzimidazol-2-yl subunit is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. A common approach involves refluxing o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . For example:
Key Parameters:
Modifications to the benzimidazole ring (e.g., substituents at the 1-position) often require protective strategies. For instance, benzyl groups are introduced via alkylation before subsequent reactions to prevent unwanted side interactions .
Formation of the 3-Methyl-1H-pyrazol-5-yl Substituent
The pyrazole ring is constructed via cyclocondensation of hydrazines with β-keto esters or 1,3-diketones. For the 3-methyl variant, methyl acetoacetate and hydrazine hydrate are reacted under basic conditions:
Optimization Notes:
The 5-hydroxy group is subsequently functionalized for coupling with the benzimidazole unit.
Coupling of Benzimidazole and Pyrazole Moieties
Connecting the benzimidazole and pyrazole rings requires nucleophilic substitution or transition metal-catalyzed cross-coupling. A patented method uses Buchwald-Hartwig amination to link the two heterocycles :
\text{Benzimidazole} + \text{5-bromo-3-methylpyrazole} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3}} \text{1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazole}
Reaction Conditions:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃
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Solvent: Toluene at 110°C
Amide Bond Formation with 2,4-Difluorobenzoic Acid
The final step involves coupling the pyrazole-amine intermediate with 2,4-difluorobenzoyl chloride . A standard protocol employs HATU or EDCl/HOBt as coupling agents :
Optimized Protocol:
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Coupling Agent: EDCl (1.2 eq) with HOBt (1.1 eq)
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Base: DIPEA (3 eq)
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Solvent: DMF or dichloromethane
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Temperature: 0°C to RT
Purification and Characterization
Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical validation includes:
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzimidazole-H), 7.85–7.20 (m, aromatic-H), 6.90 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH₃) .
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HRMS (ESI): m/z calculated for C₁₉H₁₄F₂N₄O [M+H]⁺: 387.1064; found: 387.1068 .
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Synthesis:
-
Low Amidation Yields:
-
Byproduct Formation:
Industrial-Scale Adaptations
Patented large-scale methods emphasize:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide, and how can reaction conditions be standardized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between benzimidazole-pyrazole intermediates and 2,4-difluorobenzoyl chloride. Solvents like dimethylformamide (DMF) or acetonitrile are used, with bases (e.g., K₂CO₃) to facilitate deprotonation .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance yields in heterocyclic ring formation.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity. Key characterization includes ¹H/¹³C NMR, mass spectrometry, and melting point analysis (e.g., 160–164°C for analogous compounds) .
Q. How can X-ray crystallography and SHELX software be employed to resolve the compound’s three-dimensional structure?
- Methodology :
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker SMART APEXII CCD) to collect intensity data. High-resolution data (R factor < 0.05) ensures accuracy .
- Structure Refinement : SHELXL refines atomic coordinates and thermal parameters. For example, analogous Hg(II) complexes with benzimidazole ligands were resolved in the P21/c space group (a = 10.3054 Å, b = 10.6680 Å) .
- Validation : Check for hydrogen bonding (N–H⋯N) and π-π stacking interactions to confirm stability .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- ¹H/¹³C NMR : Identify protons on the benzimidazole (δ 7.5–8.5 ppm) and pyrazole (δ 6.0–6.5 ppm) moieties. Fluorine atoms in the benzamide group cause splitting patterns .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 409 for similar difluorobenzamide derivatives) .
- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C–F bonds (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Perform IC₅₀ comparisons under standardized assays (e.g., enzyme inhibition in triplicate). For example, benzimidazole derivatives show variability in kinase inhibition due to assay pH or co-solvents .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing difluoro with chloro groups) and compare bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding affinity discrepancies .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV for similar compounds) .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., cytochrome P450) over 100 ns trajectories to assess stability (RMSD < 2.0 Å) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize synthetic derivatives .
Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?
- Methodology :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
- Photostability : Expose to UV light (λ = 254 nm) and track photoproducts using LC-MS. Benzimidazole rings are prone to oxidation, requiring dark storage .
Q. What advanced derivatization strategies enhance the compound’s selectivity for therapeutic targets?
- Methodology :
- Click Chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve solubility and target engagement .
- Prodrug Design : Acetylate the amide group to enhance bioavailability, with hydrolysis studies in simulated gastric fluid .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
